2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-chlorophenyl substituent at the 5-position of the triazole ring and a 2,5-dimethylphenyl group attached to the acetamide moiety. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZJGKNVYSMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
Introduction of the Amino Group: The amino group is introduced by reacting the triazole intermediate with ammonia or an amine under suitable conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the amino-triazole intermediate with a suitable thiol reagent.
Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-triazole intermediate with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on structural variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₁₉ClN₄OS.
Key Observations:
Acetamide Group Variations: The 2,5-dimethylphenyl group in the target compound offers moderate steric hindrance compared to the 4-(dimethylamino)phenyl group in , which may enhance solubility via polar interactions . The dichlorophenyl group in ’s compound likely boosts electrophilicity and antimicrobial activity .
Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in the target and ) show inferred anti-inflammatory or antimicrobial effects, aligning with known 1,2,4-triazole pharmacology . Anti-exudative activity in ’s furan derivatives suggests that heterocyclic substituents on the triazole ring may optimize efficacy against inflammation .
Mechanistic and Pharmacological Implications
- Steric Considerations : The 2,5-dimethylphenyl group may limit rotational freedom, favoring selective interactions with hydrophobic enzyme pockets.
Table 2: Hypothetical ADMET Profile vs. Analogs
*Predicted using substituent contributions.
Q & A
Basic Question: What are the standard synthetic protocols for preparing 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions in ethanol or methanol .
- Step 2: Thioether linkage formation by reacting the triazole intermediate with chloroacetamide derivatives (e.g., N-(2,5-dimethylphenyl)chloroacetamide) in basic media (e.g., KOH/ethanol), monitored via TLC for reaction completion .
- Step 3: Purification via recrystallization (ethanol/water) and characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., NH₂ in triazole, C=O in acetamide) .
Critical Parameters: Temperature control (±2°C) during cyclization and pH adjustment (8–9) during substitution are crucial for yields >75% .
Advanced Question: How can reaction conditions be optimized to mitigate side reactions during thioether bond formation?
Methodological Answer:
Side reactions (e.g., oxidation of thiols or over-alkylation) are minimized by:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the triazole-thiol group, reducing competing hydrolysis .
- Catalyst Use: Anhydrous K₂CO₃ or triethylamine accelerates substitution while suppressing base-sensitive degradation .
- Stoichiometric Control: A 1.2:1 molar ratio of triazole-thiol to chloroacetamide ensures complete conversion, verified via LC-MS .
- Inert Atmosphere: Nitrogen purging prevents oxidation of intermediates .
Data-Driven Example: In analogous compounds, optimizing solvent to DMF increased yields from 65% to 82% while reducing byproducts (e.g., disulfides) by 15% .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns protons (e.g., NH₂ at δ 5.8–6.2 ppm, aromatic protons in 4-chlorophenyl at δ 7.3–7.6 ppm) and carbons (e.g., C=O at ~168 ppm) .
- IR Spectroscopy: Confirms NH stretching (3200–3400 cm⁻¹), C=S (650–750 cm⁻¹), and C=O (1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazole-thioacetamide scaffold .
Validation: Cross-referencing with X-ray crystallography data for structural analogs ensures spectral assignments are accurate .
Advanced Question: How do structural modifications (e.g., substituents on the triazole or acetamide) influence bioactivity?
Methodological Answer:
- SAR Studies: Systematic variation of substituents (e.g., replacing 4-chlorophenyl with furan or pyridinyl groups) followed by bioassays reveals trends:
- Antimicrobial Activity: Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria (MIC 8–16 µg/mL vs. 32–64 µg/mL for -OCH₃) .
- Anticancer Potency: Bulky substituents (e.g., 2,5-dimethylphenyl) improve lipophilicity and cellular uptake, reducing IC₅₀ values by 40% in MCF-7 cells .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) correlate substituent effects with target binding (e.g., dihydrofolate reductase) .
Contradiction Note: Some studies report diminished activity with 4-amino substitution, highlighting the need for context-specific optimization .
Advanced Question: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Compound Purity: HPLC purity >98% (vs. 90–95%) reduces false positives/negatives; impurities like unreacted thiols can skew results .
- Target Selectivity: Profile off-target effects using kinome-wide screens (e.g., KINOMEscan) to distinguish direct vs. indirect mechanisms .
Case Study: A 2024 study attributed conflicting antifungal data to differences in ergosterol content across fungal strains, resolved via sterol quantification .
Basic Question: What computational tools are recommended for predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Prediction: DFT calculations (Gaussian 09) model electron density at reactive sites (e.g., sulfur in thioether) to predict nucleophilic/electrophilic behavior .
- Degradation Pathways: Molecular dynamics (Amber) simulate hydrolysis or oxidation under physiological conditions (pH 7.4, 37°C) .
- Software: ICReDD’s reaction path search algorithms integrate quantum chemistry and experimental data to optimize synthetic routes .
Example: DFT-guided optimization of a triazole derivative reduced reaction time by 30% by identifying transition-state barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
